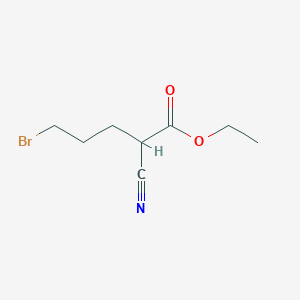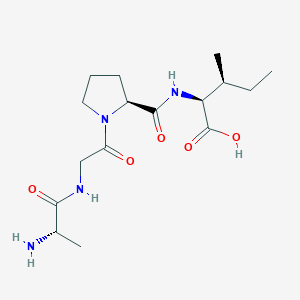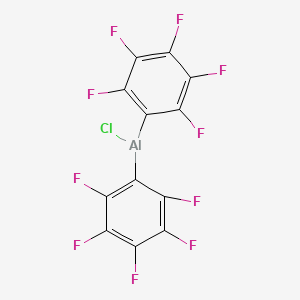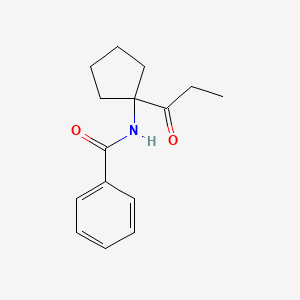
Ethyl 5-bromo-2-cyanopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-bromo-2-cyanopentanoate is an organic compound with the molecular formula C8H12BrNO2 It is a derivative of pentanoic acid, featuring a bromine atom and a cyano group attached to the carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 5-bromo-2-cyanopentanoate can be synthesized through a multi-step process. One common method involves the bromination of ethyl 2-cyanopentanoate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the bromination at the desired position on the carbon chain.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain consistent reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-bromo-2-cyanopentanoate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiolate (RS-).
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium catalyst.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.
Major Products Formed
Nucleophilic substitution: Depending on the nucleophile, products such as ethyl 5-hydroxy-2-cyanopentanoate, ethyl 5-amino-2-cyanopentanoate, or ethyl 5-thio-2-cyanopentanoate can be formed.
Reduction: Ethyl 5-bromo-2-aminopentanoate.
Hydrolysis: 5-bromo-2-cyanopentanoic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-bromo-2-cyanopentanoate is used in various scientific research applications, including:
Organic synthesis: As an intermediate in the synthesis of more complex molecules.
Pharmaceutical research: Potential precursor for the development of new drugs.
Material science: Used in the preparation of polymers and other advanced materials.
Biological studies: Investigated for its potential biological activity and interactions with biomolecules.
Wirkmechanismus
The mechanism of action of ethyl 5-bromo-2-cyanopentanoate depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In reduction reactions, the cyano group is converted to an amine group through the addition of hydrogen atoms.
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-bromo-2-cyanopentanoate can be compared with similar compounds such as:
Ethyl 5-chloro-2-cyanopentanoate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Ethyl 5-bromo-2-aminopentanoate: Similar structure but with an amine group instead of a cyano group, resulting in different chemical behavior.
Ethyl 5-bromo-2-hydroxypentanoate: Similar structure but with a hydroxyl group instead of a cyano group, affecting its reactivity and applications.
This compound is unique due to the presence of both a bromine atom and a cyano group, which confer distinct reactivity and potential for diverse applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
344294-88-8 |
|---|---|
Molekularformel |
C8H12BrNO2 |
Molekulargewicht |
234.09 g/mol |
IUPAC-Name |
ethyl 5-bromo-2-cyanopentanoate |
InChI |
InChI=1S/C8H12BrNO2/c1-2-12-8(11)7(6-10)4-3-5-9/h7H,2-5H2,1H3 |
InChI-Schlüssel |
IVGKJRXZBLBLHV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CCCBr)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-[4-(Trifluoromethyl)phenyl]ethenyl]naphthalene](/img/structure/B14243268.png)

![N-[Phenyl(piperidin-1-yl)methyl]pyridine-4-carboxamide](/img/structure/B14243278.png)


![4-Methylbenzenesulfonic acid;2-[(2-phenyl-1,3-dioxan-5-yl)oxy]ethanol](/img/structure/B14243301.png)


![[2-(Carbamimidoylsulfanyl)ethane-1,1-diyl]bis(phosphonic acid)](/img/structure/B14243321.png)
![1H-Pyrrole, 2,5-bis[2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethyl]-](/img/structure/B14243327.png)



